Chloramine-T trihydrate

Catalog No.
S007035
CAS No.
7080-50-4
M.F
C7H10ClNNaO3S
M. Wt
246.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloramine-T trihydrate

CAS Number

7080-50-4

Product Name

Chloramine-T trihydrate

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Synonyms

(N-chloro-p-toluenesulfonamide)sodium, chloramine T, chloramine-T, chloramine-T anhydrous, chloramine-T trihydrate, chloramine-T, 36Cl-labeled, Clorina, Euclorina, Hydroclonazone, sodium p-toluenesulfonchloramide

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Description

The exact mass of the compound Chloramine-T trihydrate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Chloramines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Chloramine-T trihydrate is an organic compound with the chemical formula C7H13ClNNaO5S\text{C}_7\text{H}_{13}\text{ClNNaO}_5\text{S}. It is a white crystalline powder that is highly soluble in water. This compound is a derivative of toluenesulfonamide and serves as a sodium salt of N-chloro-4-methylbenzenesulfonamide. Chloramine-T trihydrate is known for its oxidizing properties and is widely used in various

  • Skin and eye irritant: CAT can cause severe skin burns and eye damage upon contact [].
  • Respiratory irritant: Inhalation of dust or mist can cause respiratory irritation [].
  • Evolves toxic gas: Contact with acids liberates toxic gas (chlorine) [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a respirator when handling CAT [].
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place away from light and moisture [].

Chloramine-T trihydrate exhibits significant reactivity due to its electrophilic chlorine atom. It can undergo several chemical transformations, including:

  • Oxidation Reactions: It acts as a strong oxidizing agent, converting hydrogen sulfide into sulfur and iodide into iodine monochloride, which can then participate in electrophilic substitution reactions .
  • Amidohydroxylation: In the Sharpless oxyamination reaction, chloramine-T serves as a source of amido components, transforming alkenes into vicinal aminoalcohols, which are important in organic synthesis .
  • Disinfection: The compound decomposes in aqueous solutions to yield hypochlorite, which acts as a disinfectant. It has been shown to effectively eliminate various pathogens, including hepatitis and human immunodeficiency viruses .

Chloramine-T trihydrate can be synthesized through the oxidation of toluenesulfonamide using sodium hypochlorite. The latter can be generated in situ from sodium hydroxide and chlorine gas. This method yields both the anhydrous form and the trihydrate variant of chloramine-T .

General Reaction:

Toluene sulfonamide+Sodium hypochloriteChloramine T\text{Toluene sulfonamide}+\text{Sodium hypochlorite}\rightarrow \text{Chloramine T}

Chloramine-T trihydrate has a wide range of applications across various fields:

  • Organic Synthesis: Used as a reagent for cyclization reactions in the synthesis of aziridines, oxadiazoles, isoxazoles, and pyrazoles .
  • Disinfectant: Employed in hospitals for surface disinfection due to its effectiveness against viruses and bacteria without the strong odor associated with sodium hypochlorite .
  • Labeling Agent: Utilized for labeling peptides and proteins with radioiodine isotopes in biochemical research .

Studies have shown that chloramine-T interacts with various biomolecules, primarily through its electrophilic chlorine. This interaction can lead to modifications in proteins and nucleic acids, impacting their function. Its ability to form covalent bonds with amino acids makes it useful in biochemical assays but also raises concerns regarding its potential toxicity at higher concentrations .

Chloramine-T trihydrate shares similarities with several other compounds used in organic synthesis and as disinfectants. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
Sodium HypochloriteNaClOStronger oxidant; more potent disinfectant but more corrosive.
Chloramine-BC6H5ClNNaO2SLess stable; primarily used as a biocide.
N-ChloroacetamideC2H4ClNUsed mainly in organic synthesis; less versatile than chloramine-T.
Benzyl ChlorideC7H7ClMore reactive; primarily used for alkylation reactions.

Chloramine-T's dual role as both an oxidizing agent and a disinfectant makes it particularly valuable in both laboratory and clinical settings, distinguishing it from other similar compounds that may serve more specialized functions .

The conventional synthesis of Chloramine-T trihydrate represents the most established and widely implemented industrial method for producing this important oxidizing agent. The process fundamentally relies on the oxidation of para-toluenesulfonamide with sodium hypochlorite under carefully controlled conditions [1] [2].

The reaction mechanism involves the formation of an electrophilic chlorine intermediate that attacks the nitrogen atom of the sulfonamide group. The process begins with para-toluenesulfonamide dissolved in an aqueous medium, followed by the gradual addition of sodium hypochlorite solution [1]. The sodium hypochlorite is typically generated in situ through the reaction of sodium hydroxide with chlorine gas, ensuring freshness and optimal reactivity [2] [3].

Critical reaction parameters include maintaining the temperature between 20-35°C to prevent thermal decomposition of the product [4] [5]. The pH must be carefully controlled within the range of 8.5-10.0, as these slightly basic conditions are essential for optimal yield and product stability [1] [6]. The reaction typically requires 2-4 hours with continuous stirring to ensure complete conversion and homogeneous mixing [5].

The molar ratio of sodium hypochlorite to toluenesulfonamide is crucial, with optimal results achieved using a slight excess of sodium hypochlorite in the range of 1.1-1.2:1 [4]. This excess compensates for the inherent instability of hypochlorite solutions and ensures complete conversion of the starting material. Under these optimized conditions, yields of 95-98% can be consistently achieved [4] [5].

The trihydrate form is preferentially obtained due to its enhanced stability compared to the anhydrous salt. The presence of water molecules in the crystal lattice significantly reduces the risk of explosive decomposition, which can occur with anhydrous Chloramine-T when heated above 130°C [7] [8]. The trihydrate exhibits a melting point of 167-170°C and maintains stability under ambient storage conditions [9] [7].

Table 1: Conventional Synthesis Optimization Parameters

ParameterOptimized ValueCritical Notes
Temperature20-35°CCooling required to prevent decomposition
pH Range8.5-10.0Slightly basic conditions essential
Reaction Time2-4 hoursContinuous stirring required
Molar Ratio (NaOCl:Toluenesulfonamide)1.1-1.2:1Slight excess of NaOCl needed
Yield (%)95-98%High yields achievable with optimization
Product FormTrihydrate crystalsTrihydrate more stable than anhydrous

Optimization of Sodium Hypochlorite Oxidation Parameters

The optimization of sodium hypochlorite parameters represents a critical aspect of Chloramine-T trihydrate production, significantly influencing both yield and product quality. Temperature control emerges as the most critical parameter, with decomposition rates increasing by a factor of 3-4 times for every 10°C temperature rise [10]. Storage and reaction temperatures below 25°C are essential to minimize hypochlorite decomposition and maintain oxidizing capacity.

Concentration optimization studies reveal that sodium hypochlorite solutions in the range of 13-15% by weight provide optimal results [10] [11]. Lower concentrations (5-8%) result in prolonged reaction times and reduced efficiency, while higher concentrations (16-18%) lead to increased chlorate formation and reduced selectivity [10]. The optimal concentration balances reaction rate with side product formation.

pH control during hypochlorite preparation significantly affects its stability and reactivity. Solutions maintained at pH 11-12 demonstrate maximum stability while retaining sufficient oxidizing power [10] [12]. Higher pH values (>13) result in increased ionic strength and accelerated decomposition, while lower pH values lead to disproportionation reactions forming chlorate and chloride ions.

The aging characteristics of sodium hypochlorite solutions follow predictable kinetics described by the equation: ln C = ln Co - K Co³ Θ, where the decomposition rate constant K varies exponentially with temperature [10]. Fresh solutions demonstrate significantly higher reactivity, with aged solutions showing reduced effectiveness and increased side product formation.

Storage conditions critically influence hypochlorite stability. Solutions stored at 15°C decompose 14 times slower than those maintained at 35°C [10]. The presence of heavy metal contaminants, particularly iron and copper, catalyzes decomposition reactions, necessitating careful purification of feed streams and use of appropriate materials of construction.

Table 2: Sodium Hypochlorite Optimization Data

NaOCl Concentration (%)Temperature (°C)Reaction Time (hours)Yield (%)Side Products
10-1215-203-494-96Minimal chlorate formation
13-1520-252-395-98Optimal conditions
16-1825-301.5-292-94Increased chlorate
5-810-154-690-92Slow reaction rate

Large-Scale Manufacturing Processes and Quality Control

Industrial-scale production of Chloramine-T trihydrate requires sophisticated process control systems and rigorous quality assurance protocols to ensure consistent product quality and safe operation. Large-scale manufacturing typically involves continuous or semi-continuous processes designed to handle throughputs ranging from hundreds of kilograms to several tons per day [13] [14].

The industrial process begins with raw material preparation, where para-toluenesulfonamide of greater than 99% purity is stored under nitrogen blanketing to prevent oxidation and moisture absorption [14]. Storage tanks are equipped with level indicators, temperature monitoring, and inert gas purging systems to maintain product integrity throughout the supply chain.

The oxidation reaction is conducted in jacketed reactors with precise temperature control and efficient agitation systems [14]. Industrial reactors typically employ cascade configurations with multiple stages to ensure complete conversion and optimal heat management. Temperature control systems maintain reaction conditions between 15-25°C using chilled water or refrigerated brine circulation [4] [14].

Crystallization processes utilize controlled cooling systems that gradually reduce temperature from reaction conditions to 5-15°C [4] [14]. This controlled cooling promotes the formation of uniform crystal sizes and maximizes trihydrate formation. Industrial crystallizers incorporate seed crystal addition and controlled nucleation techniques to ensure consistent product characteristics.

Purification systems employ centrifugal separators and multi-stage washing with cold water to remove residual sodium chloride and other ionic impurities [14]. The washing process is critical for achieving the required purity specifications, typically 98.0-103.0% assay by iodometric titration [15] [16].

Drying operations utilize ambient temperature air drying or low-temperature vacuum systems to prevent thermal decomposition [14]. The trihydrate form allows for gentler drying conditions compared to anhydrous products, reducing energy requirements and safety risks associated with elevated temperatures.

Quality control protocols incorporate multiple analytical techniques including iodometric titration for active chlorine content, pH measurement of aqueous solutions, and moisture content determination [15] [17] [18]. Specifications typically require pH values between 8.0-10.0 for 5% aqueous solutions, with active chlorine content meeting ACS reagent grade standards [16] [9].

Table 3: Industrial Manufacturing Process Parameters

Process StageKey ParametersEquipment TypeTypical Yield (%)
Raw Material Preparationp-Toluenesulfonamide purity >99%Storage tanks with nitrogen blanketingN/A
Oxidation ReactionTemperature 15-25°C, pH 9.0-9.5Jacketed reactors with agitation92-95
CrystallizationCooling to 5-15°CCrystallizers with controlled cooling85-90
PurificationWashing with cold waterCentrifuges/filter systems95-98
DryingAir drying at ambient temperatureVacuum/tray dryers98-99
Quality ControlAssay 98.0-103.0% by titrationAnalytical laboratoryN/A

Alternative Synthetic Routes and Green Chemistry Approaches

Recent developments in sustainable chemistry have led to the exploration of alternative synthetic routes for Chloramine-T trihydrate production that minimize environmental impact while maintaining commercial viability. These approaches focus on reducing solvent usage, eliminating hazardous reagents, and improving atom economy in the synthesis process.

Flow chemistry represents a particularly promising alternative approach, offering enhanced safety and process control compared to traditional batch methods [19] [20] [21]. Continuous-flow systems enable precise control over reaction parameters and eliminate the need for isolation and handling of unstable chloramine intermediates. The technique involves generating and immediately reacting N-chloramines directly, avoiding purification and isolation steps that pose safety risks [20] [21].

In flow chemistry applications, the synthesis achieves yields of 85-90% while providing superior heat management and reduced residence times [20]. The continuous nature of the process allows for better control of exothermic reactions and minimizes the accumulation of potentially hazardous intermediates. Flow rates of approximately 2.68 mL/min have been optimized to provide adequate mixing while maintaining appropriate residence times for complete conversion [20].

Electrochemical oxidation methods offer an environmentally attractive alternative by eliminating the need for chemical oxidants [22] [23]. These approaches utilize direct electron transfer to generate the required oxidizing species in situ, reducing waste generation and eliminating the handling of concentrated hypochlorite solutions. Applied potentials in the range of 2-3V in aqueous medium have demonstrated the feasibility of this approach, though yields currently range from 80-85% at laboratory scale [23].

Solvent-free synthesis represents another green chemistry approach that eliminates organic solvents entirely from the production process [24] [25]. This methodology operates under neat conditions at temperatures between 25-40°C, achieving yields of 88-92% while significantly reducing environmental impact [24]. The absence of organic solvents simplifies product isolation and eliminates solvent recovery requirements, reducing both operational costs and environmental burden.

Microwave-assisted synthesis offers the potential for dramatically reduced reaction times and improved energy efficiency [5]. Operating at 100W power for 5-10 minutes, this approach can achieve yields of 90-95% while reducing energy consumption compared to conventional heating methods. The rapid heating and precise temperature control possible with microwave systems minimize side reactions and improve selectivity.

The integration of green chemistry principles extends beyond the primary synthesis to encompass the entire production lifecycle. This includes the development of more efficient purification methods, reduced water consumption in washing operations, and the implementation of closed-loop recycling systems for process streams [24] [25].

Table 4: Alternative Green Chemistry Approaches

MethodKey AdvantagesTypical ConditionsYield (%)Current Status
Flow Chemistry SynthesisContinuous production, better heat controlFlow rate 2.68 mL/min, RT85-90Pilot scale demonstrated
Electrochemical OxidationNo chemical oxidants required2-3V applied potential, aqueous medium80-85Laboratory scale only
Solvent-Free SynthesisEnvironmental friendly, no organic solventsNeat conditions, 25-40°C88-92Commercial potential
Microwave-Assisted SynthesisReduced reaction time, energy efficient100W power, 5-10 minutes90-95Research stage

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

245.9967613 g/mol

Monoisotopic Mass

245.9967613 g/mol

Heavy Atom Count

14

UNII

4IU6VSV0EI

GHS Hazard Statements

Aggregated GHS information provided by 93 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 93 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 92 of 93 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (95.65%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

7080-50-4

Wikipedia

Chloramine-T trihydrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

... Prepared in 75-95% yield by passing chlorine into a sodium hydroxide solution of p-toluenesulfonamide.
Reaction of ammonia and paratoluene-sulfochloride under pressure. The latter is reacted with sodium hypochlorite in presence of an alkali and the chloramine produced by crystallization. /Trihydrate/

General Manufacturing Information

Benzenesulfonamide, N-chloro-4-methyl-, sodium salt (1:1): ACTIVE
Tosylchloramide sodium is an organic chlorine compound with an available chlorine content of 28-30% and is intended for use in fish farming for prevention and control of bacterial gill disease. Recommended treatment schedules are as follows: 10 mg/L in water of flow-through basin for one hour for preventive purposes, which may be repeated every 15-30 days; 10 mg/L in water of flow-through basin for one hour for therapeutic purposes, which may be repeated up to 3 times within one week.
Tosylchloramide sodium is intended for teat and udder disinfection to prevent udder disease in lactating cows. To obtain effective concentrations at least 50 to 100 mg active chlorine/L solution are required. This is achieved if a 0.3% tosylchloramide solution is used. The teats of lactating cows are dipped in the solution after each milking throughout the lactation period and in nonlactating cows once daily. According to prescription 0.5 ml of the solution ready for application (3 mg/ml) should be used for each teat, i.e. 6 mg/animal.

Analytic Laboratory Methods

DETECTION LIMIT WAS 2.5 NG P-TSA/MUL CORRESPONDING TO CHLORAMINE-T CONCN OF 0.8 MG/KG IN FOOD SAMPLES.
GLC METHOD FOR DETERMINATION IN MILK, ICE CREAM, WHOLE EGGS, MECHANICALLY DEBONED POULTRY MEAT & CROQUETTES PRESENTED. DRIED & CONCENTRATED EXTRACT IS SUBJECTED TO GLC USING FLAME IONIZATION DETECTOR. METHOD CAPABLE OF DETECTING 1 PPM & AVG RECOVERY IS 80%.
DETECTION LIMIT OF SCANNING PROCEDURE WAS 0.5 MUG P-TSA/SPOT, CORRESPONDING TO CONCN OF 4 MG/KG SAMPLE. AVG RECOVERY WAS 88 +/- 3% FOR 10 ICE CREAM SAMPLES SPIKED WITH 10-55 MG/KG CHLORAMINE.

Storage Conditions

N-Chloramines should be stored cold and protected from light, water, amines and ammonium compounds, strong acids and bases, and easily oxidized organic materials. /N-Chloramines/

Interactions

It has been suggested that chloramine T can react with some amino acids in gastrointestinal tract to form toxic cyanogen compounds.

Stability Shelf Life

Decomposes slowly in air, liberating chlorine /trihydrate/
Loses water on drying. /Trihydrate/

Dates

Modify: 2023-09-12
[1]. Kloth LC, et al. Bactericidal and cytotoxic effects of chloramine-T on wound pathogens and human fibroblasts in vitro. Adv Skin Wound Care. 2007 Jun;20(6):331-45.[2]. Shim I, et al. Inhalation exposure to chloramine T induces DNA damage and inflammation in lung of Sprague-Dawley rats. J Toxicol Sci. 2013;38(6):937-46.[3]. Kuklina I, et al. Investigation of chloramine-T impact on crayfish Astacus leptodactylus (Esch., 1823) cardiac activity. Environ Sci Pollut Res Int. 2014 Sep;21(17):10262-9. [4]. Martínez MA, et al. Induction of cytochrome P450-dependent mixed function oxidase activities and peroxisome proliferation by chloramine-T in male rat liver. Food Chem Toxicol. 2017 Aug;106(Pt A):86-91.

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